4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Description
4-(2-Phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a 2-phenylacetyl substituent at the 4-position of the pyrrole ring and a 4-pyridinylmethyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
4-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(10-14-4-2-1-3-5-14)16-11-17(21-13-16)19(24)22-12-15-6-8-20-9-7-15/h1-9,11,13,21H,10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLGCTZYNTXVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330818 | |
| Record name | 4-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439120-80-6 | |
| Record name | 4-(2-phenylacetyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the reaction of 2-phenylacetyl chloride with 4-pyridinylmethylamine in the presence of a suitable base, such as triethylamine, to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxamide group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) to introduce different functional groups.
Major Products Formed:
Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Substitution reactions can result in the formation of various derivatives with different substituents on the pyrrole ring.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
- Substituting different groups on the pyrrole ring can lead to increased potency against specific cancer cell lines.
- Altering the length and nature of the side chains can influence the compound's solubility and bioavailability.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Antimicrobial | |
| Compound C | Anti-inflammatory |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a pyrrole derivative similar to this compound against breast cancer cell lines. Results showed a significant reduction in cell viability, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of this class of compounds were assessed against Staphylococcus aureus and Escherichia coli. The results indicated promising activity, suggesting further exploration for therapeutic applications in infectious diseases .
Pharmacological Applications
This compound has been investigated for several therapeutic areas:
- Cancer Treatment
-
Antiviral Activity
- Preliminary studies indicate potential antiviral properties, making it a candidate for treating viral infections.
-
Neurological Disorders
- The morpholine group suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
Data Table: Biological Activities of N-(4,6-Difluoro...) Compounds
Mechanism of Action
The mechanism by which 4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenylacetyl group can bind to enzyme active sites, while the pyridinylmethyl group may interact with receptors or other biomolecules. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Replacement of the 2-phenylacetyl group with bromo (as in ) reduces steric hindrance but limits metabolic stability.
- The trifluoromethylcyclopropyl group in compound 96 () enhances hydrophobicity and electron-withdrawing effects, which may improve target affinity in hydrophobic binding pockets.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s LogP (~2.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration.
- Bromo and methoxypropyl analogues exhibit higher solubility due to reduced steric bulk or polar substituents.
Biological Activity
4-(2-phenylacetyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 319.36 g/mol, exhibits various pharmacological properties that suggest its utility in treating infectious diseases and possibly other conditions.
- CAS Number : 439120-80-6
- Molecular Weight : 319.36 g/mol
- Density : 1.256 g/cm³ (predicted)
- Boiling Point : 616.0 ± 55.0 °C (predicted)
- pKa : 13.87 ± 0.50 (predicted) .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Recent studies have shown that derivatives of pyrrole-2-carboxamides, including our compound of interest, can inhibit the function of MmpL3 (mycobacterial membrane protein large 3), which is crucial for the survival of Mycobacterium tuberculosis. This inhibition disrupts mycolic acid biosynthesis, essential for the bacterial cell wall integrity, thus exhibiting potent anti-tubercular activity .
Antimicrobial Activity
-
Anti-Tuberculosis Activity :
- The compound has demonstrated significant anti-tuberculosis properties, with minimum inhibitory concentrations (MIC) reported as low as against drug-resistant strains of M. tuberculosis .
- Structure-activity relationship (SAR) studies indicate that substituents on the pyrrole ring significantly influence the antimicrobial efficacy. For instance, electron-withdrawing groups enhance activity while bulky substituents on the carboxamide moiety improve stability and potency .
- Cytotoxicity :
Study Overview
A recent study focused on the synthesis and evaluation of various pyrrole derivatives, including our compound, highlighted its promising activity against M. tuberculosis. The study utilized a structure-guided design approach based on crystallographic data of MmpL3 to optimize the compounds for enhanced activity .
Table: Summary of Biological Activities
| Compound Name | MIC (µg/mL) | IC50 (µg/mL) | Target |
|---|---|---|---|
| This compound | <0.016 | >64 | MmpL3 in M. tuberculosis |
| Other Pyrrole Derivatives | Varies | Varies | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
